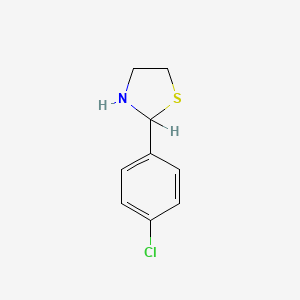

2-(4-Chlorophenyl)thiazolidine

描述

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to the field of drug discovery. rroij.commdpi.com Their prevalence is underscored by the fact that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.govhumanjournals.com This widespread presence is due to their structural diversity and their ability to interact with a wide array of biological targets, including enzymes and receptors. rroij.comijraset.com The inclusion of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties that allow for the fine-tuning of a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.govnih.gov These characteristics are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. humanjournals.comnih.gov

Overview of Thiazolidine (B150603) Core Structure and its Pharmacological Versatility

The thiazolidine ring is a five-membered saturated heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. nih.gove3s-conferences.org This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov The versatility of the thiazolidine nucleus allows for substitutions at various positions, particularly at the 2, 4, and 5-positions, leading to a wide range of derivatives with diverse pharmacological activities. nih.govorientjchem.org Thiazolidine derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and anticonvulsant properties. e3s-conferences.orgajrconline.orgresearchgate.net

Historical Context of Thiazolidine Derivatives in Therapeutic Applications

The therapeutic journey of thiazolidine derivatives began with the discovery of their insulin-sensitizing properties in the early 1980s. globalresearchonline.net This led to the development of the thiazolidinedione (TZD) class of drugs, such as pioglitazone (B448) and rosiglitazone (B1679542), for the treatment of type 2 diabetes. globalresearchonline.netnih.gov These drugs act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. globalresearchonline.netjuniperpublishers.com While some early TZD drugs were withdrawn due to safety concerns, the therapeutic potential of the thiazolidine scaffold continues to drive research into new derivatives with improved efficacy and safety profiles. nih.gov

Rationale for Researching 2-(4-Chlorophenyl)thiazolidine

The specific compound, this compound, combines the versatile thiazolidine core with a 4-chlorophenyl substituent. The presence of a halogen, such as chlorine, on a phenyl ring can significantly influence a molecule's lipophilicity and its ability to interact with biological targets. mdpi.com The rationale for investigating this particular derivative stems from the established pharmacological importance of both the thiazolidine ring and substituted phenyl groups. The exploration of such compounds is driven by the potential to discover new therapeutic agents with unique mechanisms of action or improved pharmacological profiles for a variety of diseases. The structural features of this compound make it a candidate for investigation into its potential anticancer, antimicrobial, and other biological activities. biosynce.comrsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGIYWDTHYLXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875792 | |

| Record name | THIAZOLIDINE, 2-(P-CL PHENYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7738-99-0 | |

| Record name | 2-(4-Chlorophenyl)thiazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007738990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(p-Chlorophenyl)thiazolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THIAZOLIDINE, 2-(P-CL PHENYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 2 4 Chlorophenyl Thiazolidine

General Synthetic Methodologies for Thiazolidine (B150603) Ring Systems

The construction of the thiazolidine nucleus can be achieved through a variety of synthetic strategies, ranging from traditional heating methods to more modern, environmentally benign approaches.

Conventional Synthetic Approaches

Conventional methods for thiazolidine synthesis often involve the condensation of a bifunctional compound containing an amino and a thiol group with a carbonyl compound. One of the most fundamental approaches is the reaction between an aminothiol, such as cysteamine, and an aldehyde or ketone. Another widely employed conventional method is the reaction of an α-haloacid with a thiourea derivative. For instance, the reaction of chloroacetic acid with thiourea is a common route to produce 2-imino-4-thiazolidinone, which can be subsequently hydrolyzed to thiazolidine-2,4-dione. nih.gov These reactions are typically carried out in a suitable solvent and may require heating for extended periods to achieve completion.

A prevalent method for the synthesis of 4-thiazolidinones involves the one-pot, three-component reaction of an amine, a carbonyl compound (aldehyde or ketone), and a mercaptoalkanoic acid, such as thioglycolic acid. This approach is highly versatile and allows for the introduction of a wide range of substituents on the thiazolidine ring.

Microwave-Assisted Synthesis

To overcome the limitations of conventional heating, such as long reaction times and potential side product formation, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. Microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields in a fraction of the time required by conventional methods.

Several studies have demonstrated the successful application of microwave energy in the synthesis of thiazolidine derivatives. For example, the synthesis of 2-imino-4-thiazolidinone from chloroacetic acid and thiourea can be completed in minutes under microwave irradiation, compared to hours with conventional heating. nih.gov Similarly, the Knoevenagel condensation, a key reaction for derivatizing the thiazolidine ring, is often expedited under microwave conditions. This rapid and efficient heating method has proven to be highly effective for the synthesis of various thiazolidine-based compounds.

Green Chemistry Approaches

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methodologies. Green chemistry principles, such as the use of non-toxic solvents, reusable catalysts, and energy-efficient processes, have been applied to the synthesis of thiazolidines.

One notable green approach is the use of water as a solvent, which is a significant improvement over volatile and often toxic organic solvents. Additionally, the use of biodegradable and reusable catalysts, such as baker's yeast or ionic liquids, has been explored for thiazolidine synthesis. researchgate.net Solvent-free reaction conditions, where the reactants are mixed without a solvent, represent another important green chemistry strategy that minimizes waste and environmental impact. For instance, the cyclocondensation reaction of anilines, aromatic aldehydes, and thioglycolic acid has been efficiently carried out under solvent-free conditions using a reusable catalyst. researchgate.net

Specific Synthetic Routes for 2-(4-Chlorophenyl)thiazolidine and its Analogues

The introduction of a 4-chlorophenyl group at the C2 position of the thiazolidine ring is of particular interest due to the influence of this substituent on the biological activity of the resulting molecule.

Reaction of N-aryl-2-chloroacetamides with Ammonium Thiocyanate

A versatile method for the synthesis of 2-arylimino-4-thiazolidinones involves the reaction of N-aryl-2-chloroacetamides with ammonium thiocyanate. This reaction proceeds through an initial nucleophilic substitution of the chlorine atom by the thiocyanate ion, followed by an intramolecular cyclization.

Specifically, for the synthesis of a precursor to this compound derivatives, N-(4-chlorophenyl)-2-chloroacetamide can be reacted with ammonium thiocyanate in a suitable solvent, such as ethanol, under reflux conditions. This reaction yields 2-(4-chlorophenylimino)thiazolidin-4-one. rsc.orgnih.gov The resulting 2-imino-4-thiazolidinone can then be subjected to acid hydrolysis to convert the imino group at the C2 position to a carbonyl group, yielding the corresponding thiazolidine-2,4-dione. researchgate.net This two-step process provides a reliable route to 2-oxo-4-thiazolidinone derivatives bearing a 4-chlorophenyl substituent at the nitrogen atom of the former imino group.

Table 1: Synthesis of 2-(Arylimino)thiazolidin-4-ones

| Starting Material (N-Aryl-2-chloroacetamide) | Product (2-Arylimino-4-thiazolidinone) | Reaction Conditions | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | 2-(4-chlorophenylimino)thiazolidin-4-one | Ammonium thiocyanate, Ethanol, Reflux | rsc.orgnih.gov |

Condensation Reactions for Thiazolidine-2,4-dione Derivatives with Chlorophenyl Moieties

The Knoevenagel condensation is a widely utilized and efficient method for the synthesis of 5-arylidene-thiazolidine-2,4-diones. This reaction involves the condensation of an active methylene compound, in this case, thiazolidine-2,4-dione, with an aldehyde or ketone in the presence of a basic catalyst.

To synthesize derivatives of this compound, specifically 5-(4-chlorobenzylidene)thiazolidine-2,4-dione, thiazolidine-2,4-dione is reacted with 4-chlorobenzaldehyde. google.com The reaction is typically catalyzed by a weak base such as piperidine or sodium acetate and is often carried out in a solvent like ethanol or toluene under reflux. The active methylene group at the C5 position of the thiazolidine-2,4-dione acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration leads to the formation of the desired 5-(4-chlorobenzylidene) derivative. This reaction is highly efficient and provides a direct route to introduce the 4-chlorophenyl group at the C5 position of the thiazolidine-2,4-dione ring.

Table 2: Knoevenagel Condensation for 5-(4-Chlorobenzylidene)thiazolidine-2,4-dione

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Thiazolidine-2,4-dione | 4-Chlorobenzaldehyde | Piperidine | Toluene | 5-(4-Chlorobenzylidene)thiazolidine-2,4-dione | google.com |

Mannich Base Formation with Thiazolidine-2,4-dione and Chlorophenyl Derivatives

The synthesis of Mannich bases represents a key derivatization strategy for thiazolidine-2,4-diones. This reaction involves the aminoalkylation of an acidic proton, typically from the N-3 position of the thiazolidine-2,4-dione ring, using formaldehyde and a primary or secondary amine. researchgate.net This process yields N-substituted derivatives with diverse chemical properties.

A general procedure for the formation of these Mannich bases begins with the reaction of a compound containing the thiazolidine-2,4-dione core, often a 5-benzylidene derivative, with formaldehyde in a suitable solvent like dimethylformamide (DMF). researchgate.net This step forms a methylol intermediate. Subsequently, a primary or secondary amine is added to the reaction mixture, which is then stirred or refluxed to produce the final Mannich base. researchgate.net The reaction's completion is typically monitored using thin-layer chromatography (TLC). For instance, N-(Benzothiazol-2-yl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide can be dissolved in DMF with formaldehyde, followed by the addition of a secondary amine and refluxing for a couple of hours to yield the desired product.

Structural Characterization and Spectroscopic Analysis

The structural elucidation of this compound derivatives is accomplished through a combination of modern spectroscopic techniques, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR and ¹³C NMR spectroscopy are fundamental tools for confirming the structure of these compounds.

In ¹H NMR spectra of thiazolidine-2,4-dione derivatives containing a chlorophenyl group, the aromatic protons of the chlorophenyl ring typically appear as multiplets in the region of δ 7.2-7.8 ppm. mdpi.comnih.gov The NH proton of the thiazolidine ring can be observed as a singlet at a significantly downfield chemical shift, often around δ 12.1-12.9 ppm. mdpi.com Protons of a methylene group (CH₂) attached to the thiazolidine ring may show a singlet around δ 4.3 ppm. nih.gov For Mannich bases, the characteristic methylene bridge protons (-N-CH₂-N-) appear at approximately δ 2.2-3.5 ppm.

¹³C NMR spectra provide information about the carbon skeleton. The carbonyl carbons of the thiazolidine-2,4-dione ring are characteristically found at downfield shifts, for example, around δ 166.32 and 168.48 ppm. nih.gov The carbon of the methylene group attached to the ring appears further upfield, such as at δ 50.17 ppm. nih.gov Aromatic carbons from the chlorophenyl substituent resonate in the expected δ 117-140 ppm range. mdpi.comnih.gov

Table 1: Selected NMR Data for this compound Derivatives

| Compound Type | ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|

| Chlorophenylthiosemicarbazone Hybrid | Aromatic H: 7.28–7.77 (m); CH=N: 8.16 (s); NHCSNH: 10.20 (s), 11.97 (s); Thiazolidine NH: 12.16 (s) | Aromatic C: 128.3, 128.4, 130.0, 136.3; C=O: 169.6, 172.7; C=S: 176.7 | mdpi.com |

| (Z)-2-(2,4-Dioxo-5-(thiophen-2-ylmethylene)thiazolidin-3-yl)-N-(trifluoromethyl)phenyl)acetamide | CH₂: 4.340 (s); Aromatic H: 7.439-7.726 (m); NH: 12.880 (s) | CH₂: 50.17; Aromatic C: 117-140; C=O: 166.32, 168.48 | nih.govrsc.org |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectra of thiazolidine-2,4-dione derivatives show characteristic absorption bands. A strong absorption peak corresponding to the carbonyl (C=O) groups of the thiazolidine-2,4-dione ring is typically observed in the range of 1715-1733 cm⁻¹. nih.govrsc.org The N-H stretching vibration appears as a band around 3472-3623 cm⁻¹. nih.govrsc.org Aromatic C-H stretching vibrations are found near 3033-3164 cm⁻¹. nih.govrsc.org Other notable peaks include the C-N stretching absorption. rsc.org

Table 2: Characteristic IR Absorption Bands for Thiazolidine-2,4-dione Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3472 - 3623 | nih.govrsc.org |

| Aromatic C-H Stretch | 3033 - 3164 | nih.govrsc.org |

| C=O Stretch | 1715 - 1733 | nih.govrsc.org |

| C-N Stretch | ~1157 | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, which helps in confirming their identity. For this compound, the predicted monoisotopic mass is 199.02225 Da. uni.lu In ESI-MS analysis of related structures, the molecular ion peak is often observed as the protonated molecule [M+H]⁺. For example, a derivative with the molecular formula C₁₈H₁₆ClNO₂S showed a molecular ion peak at m/z 346.88 [M+H]⁺. nih.gov Similarly, other thiazolidine-2,4-dione derivatives exhibit molecular ion peaks that correspond to their calculated molecular formulas, confirming their successful synthesis. nih.govrsc.org

Table 3: Mass Spectrometry Data for this compound and Derivatives

| Compound | Molecular Formula | Ionization Mode | Observed m/z | Reference |

|---|---|---|---|---|

| This compound | C₉H₁₀ClNS | Predicted | 199.02225 (Monoisotopic Mass) | uni.lu |

| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | C₁₈H₁₆ClNO₂S | ESI | 346.88 [M+H]⁺ | nih.gov |

| (Z)-2-(2,4-Dioxo-5-(thiophen-2-ylmethylene)thiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | C₁₇H₁₁F₃N₂O₃S₂ | - | 412.02 (M⁺) | nih.gov |

X-ray Crystallography for Conformation Elucidation

X-ray crystallography provides definitive proof of structure and detailed information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and conformation. researchgate.netmdpi.com For derivatives of this compound, this technique has been used to determine the conformation of the thiazolidine ring and the relative orientation of its substituents.

In the crystal structure of trans-2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one, the thiazolidine ring adopts a twisted conformation on the S—C(methine) bond. nih.gov In its oxidized form, the ring has an envelope conformation with the sulfur atom out of the plane of the other four atoms. nih.gov The dihedral angle between the two chlorophenyl rings in these structures is nearly orthogonal, at 78.61° and 87.46°, respectively. nih.gov In another related structure, the central 1,3-thiazolidine ring forms dihedral angles of 13.12° and 43.79° with the attached chlorophenyl and phenyl rings, respectively. nih.gov This information is crucial for understanding how these molecules might interact with biological targets.

Chemical Modifications and Analog Synthesis for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR), numerous analogs of this compound have been synthesized. These studies involve systematic modifications of the core structure to identify which chemical features are essential for a particular biological activity. nih.gov

The synthesis of a wide array of thiazolidinedione derivatives allows for a thorough evaluation of SAR. nih.gov For example, in the development of antibacterial agents, a series of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids were created. mdpi.com SAR analysis of these compounds suggested that different molecular mechanisms of antibacterial action could be expected based on the substitution patterns. mdpi.com Similarly, studies on pyrazoline–thiazolidinone hybrids have shown that the nature and position of substituents on the aryl rings significantly influence antitumor activity. nih.gov The introduction of an electron-withdrawing group like a 4-chloro substituent was found to improve antiproliferative activity compared to electron-donating groups. nih.gov These targeted chemical modifications and the synthesis of diverse analogs are essential for optimizing the desired properties of the lead compound. mdpi.commdpi.com

Substituent Effects on the Thiazolidine Ring

The thiazolidine ring offers multiple sites for chemical modification, with positions 2, 3, and 5 being the most accessible for derivatization. nih.govnih.gov These modifications significantly influence the molecule's physicochemical properties and biological activity.

Substitution at the N-3 Position: The nitrogen atom at position 3 is a common site for introducing diverse substituents. For instance, a series of 3-arylthiazolidin-4-ones were synthesized, including a derivative where the N-3 position was substituted with a 4-chlorophenyl group, to evaluate their antioxidant properties. nih.gov Another study involved the synthesis of 2-(4-chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one via a one-pot, three-component cyclocondensation reaction, highlighting the introduction of an ethylpyrrolidine group at the N-3 position. tandfonline.com The nature of the substituent at this position can be crucial; for example, the introduction of a quinazoline moiety at the N-3 position of the thiazolidin-4-one ring has been shown to decrease cytotoxic activity against certain cancer cell lines. nih.gov

Substitution at the C-5 Position: The methylene group at the C-5 position is reactive and allows for the introduction of various functionalities, often through Knoevenagel condensation. ump.edu.pl This reaction is commonly used to synthesize 5-arylidene derivatives. The synthesis of 5-arylidene-4-thiazolidinones is a well-established method for creating diversity. ump.edu.plnih.gov For example, 5-substituted arylidene-2,4-thiazolidinediones have been synthesized from 2,4-thiazolidinedione (B21345) and various aromatic aldehydes. e3s-conferences.org The nature of the C-5 substituent is considered critical for biological activity. ump.edu.pl Studies have shown that the introduction of hydrophilic and hydrogen-bond-forming groups like hydroxyl (-OH) and carboxylic acid (-COOH) on a phenyl moiety attached at C-2 can lead to potent inhibitors of matrix metalloproteinases (MMPs). mdpi.com

Thiazolidine-2,4-dione (TZD) Derivatives: A significant class of derivatives is based on the thiazolidine-2,4-dione (TZD) core. These compounds, which feature carbonyl groups at both the 2 and 4 positions, are objects of extensive scientific study due to their wide range of pharmacological properties. mdpi.com The TZD scaffold allows for chemical modifications that can lead to compounds with antimicrobial, anti-inflammatory, and anticancer effects. mdpi.com For example, a series of new thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids were synthesized by condensing formylphenyl (2,4-dioxothiazolidin-5-yl/ylidene)acetates with 4-(chlorophenyl)-3-thiosemicarbazides. mdpi.com

Table 1: Examples of Substitutions on the Thiazolidine Ring

| Position of Substitution | Substituent Type | Resulting Compound Class | Reference |

|---|---|---|---|

| N-3 | 4-Chlorophenyl | 3-(4-chlorophenyl)thiazolidin-4-ones | nih.gov |

| N-3 | 2-(Pyrrolidin-1-yl)ethyl | 2-(4-chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one | tandfonline.com |

| C-5 | Arylidene | 5-Arylidene-4-thiazolidinones | ump.edu.pl |

| C-2, C-4 | Carbonyl groups | Thiazolidine-2,4-diones (TZDs) | mdpi.com |

Modification of the Phenyl Ring

The 4-chlorophenyl group at the C-2 position of the thiazolidine ring is a key structural feature that significantly influences biological activity. Modifications to this ring, such as altering the position of the chlorine atom or introducing other substituents, have been explored to modulate the compound's efficacy and selectivity.

Research has shown that the position of the halogen on the phenyl ring can be critical. For instance, in a series of diphenylthiazole–thiazolidinone hybrids, the most favorable substituents on the benzene (B151609) ring for COX-1 inhibition were found to be 2-Cl, 4-Cl, and 4-NO2. nih.gov Similarly, the synthesis of various 2-(chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-ones demonstrated that derivatives with chloro-substituents at the ortho-, meta-, and para-positions of the phenyl ring could be readily prepared. tandfonline.com

Beyond simple halogen repositioning, the introduction of other functional groups has been investigated. One study on rhodanine derivatives noted that while a para-fluoro substitution on the phenyl ring was acceptable without affecting activity, a para-chloro substitution was not. mdpi.com In another study focusing on MMP inhibitors, replacing the chloro group with less hydrophilic (e.g., -OCH3, -CH3) or other halogen (-F) or nitro (-NO2) substituents on the phenyl ring led to a significant decrease in potency. mdpi.com This suggests that for certain biological targets, the electronic and steric properties conferred by the 4-chloro substituent are optimal.

Table 2: Research Findings on Phenyl Ring Modifications

| Modification | Effect on Biological Activity | Target/Assay | Reference |

|---|---|---|---|

| Chloro substituent at 2-, or 4-position | Favorable for COX-1 inhibition | Cyclooxygenase-1 (COX-1) | nih.gov |

| Replacement of 4-Cl with -OCH3, -CH3, -NO2, -F | 22 to 550-fold decrease in potency | Matrix Metalloproteinase-9 (MMP-9) Inhibition | mdpi.com |

| Para-fluoro substitution | Maintained melanogenesis inhibition activity | Melanogenesis Inhibition | mdpi.com |

| Para-chloro substitution | Decreased melanogenesis inhibition activity | Melanogenesis Inhibition | mdpi.com |

Hybrid Compound Design

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, better efficacy, or a dual mode of action. The this compound scaffold has been successfully integrated with various other heterocyclic systems.

Isatin Hybrids: Isatin is a versatile heterocyclic compound known for its wide range of biological activities. Hybrid molecules incorporating both thiazolidinone and isatin moieties have been synthesized and evaluated. nih.govuky.edu For example, the Knoevenagel condensation of isatin derivatives with thiazolidinones is an effective method for designing new anticancer agents. ump.edu.pl

Acridine Hybrids: Acridine-based compounds are known for their ability to intercalate with DNA. Researchers have synthesized hybrids of thiazolidine-2,4-dione and acridine to leverage the synergistic effects of these two pharmacophores. dntb.gov.uamdpi.comnih.gov Structure-activity relationship studies of these hybrids revealed that compounds with electron-withdrawing groups on a linking phenyl ring generally showed higher potency. mdpi.comnih.gov The point of attachment to the acridine core was also found to be significant, with the acridin-9-yl substituent enhancing antiproliferative activity. mdpi.com

Benzothiazole (B30560) Hybrids: Benzothiazole is another important pharmacophore found in many biologically active compounds. Novel hybrids combining benzothiazole with thiazolidine-2,4-dione have been synthesized and evaluated as potential inhibitors of the oncogenic transcription factor FOXM1. nih.govnih.gov The synthesis involves a Knoevenagel condensation between thiazolidine-2,4-dione and an appropriate aromatic aldehyde derived from benzothiazole. nih.gov

Other Hybrids: The versatility of the thiazolidine core has led to its hybridization with numerous other moieties. This includes the creation of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids, which have been investigated for their antibacterial properties. mdpi.com Additionally, thiazolidin-4-ones have been conjugated with pyrazoline to create molecules with potential antimicrobial, antiviral, and antitumor activities. ump.edu.pl

Table 3: Examples of this compound Hybrid Compounds

| Hybrid Partner Moiety | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Isatin | Knoevenagel Condensation | Anticancer | ump.edu.pluky.edu |

| Acridine | Multi-step synthesis | Antitumor | dntb.gov.uamdpi.com |

| Benzothiazole | Knoevenagel Condensation | Anticancer (FOXM1 inhibition) | nih.govnih.gov |

| Chlorophenylthiosemicarbazone | Condensation | Antibacterial | mdpi.com |

| Pyrazoline | [2+3]-Cyclocondensation | Antimicrobial, Antiviral, Antitumor | ump.edu.pl |

Biological Activities and Pharmacological Potential of 2 4 Chlorophenyl Thiazolidine Derivatives

Antimicrobial Activities

Derivatives of 2-(4-Chlorophenyl)thiazolidine have demonstrated a broad spectrum of antimicrobial activities, showing efficacy against various bacterial and fungal pathogens, including strains of mycobacteria.

A number of novel this compound derivatives have been synthesized and evaluated for their antibacterial properties. One study synthesized a series of new thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids and tested them against reference strains of Gram-positive and Gram-negative bacteria. Several of these compounds exhibited significant antibacterial activity, with some showing minimum inhibitory concentrations (MIC) as low as 3.91 mg/L. nih.gov Notably, the antibacterial efficacy of some of these derivatives was found to be comparable or even superior to established antibiotics such as oxacillin (B1211168) and cefuroxime. nih.gov

Another area of research has focused on 3-(1,2,4-triazol-3-yl)-4-thiazolidinone derivatives. The antibacterial activity of these compounds was evaluated against S. aureus and S. epidermidis. tandfonline.com Additionally, the synthesis of novel thiazolidinone derivatives and their subsequent screening for in vitro antimicrobial activity against both gram-positive (S. aureus) and gram-negative bacteria (P. aeruginosa and Salmonella typhi) has been reported. nanobioletters.com In one study, chloro-substituted compounds demonstrated significant growth inhibition against all tested bacterial strains. nanobioletters.com

Research into 4-thiazolidinone (B1220212) derivatives has also shown that those with a p-chlorophenyl group at the 2-ethenyl position of the thiazolidinone ring display considerable antibacterial properties. researchgate.net Furthermore, some newly synthesized 4-thiazolidinone-based derivatives have been evaluated for their ability to eradicate bacterial biofilms, with one compound, Les-3166, showing significant degradation of P. aeruginosa biofilm. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound Type | Bacterial Strain(s) | Activity/Measurement | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-positive and Gram-negative bacteria | MIC = 3.91 mg/L for most active compounds | nih.gov |

| Chloro-substituted thiazolidin-4-one derivatives | S. aureus, P. aeruginosa, Salmonella typhi | Significant growth inhibition | nanobioletters.com |

| 4-Thiazolidinone derivatives with p-chlorophenyl group | Susceptible and resistant bacteria, including MRSA | Considerable antibacterial properties | researchgate.net |

The antifungal potential of this compound derivatives has been a subject of significant investigation. For instance, a series of novel 2-(4-chlorophenylimino) thiazolidin-4-one derivatives were screened for their antifungal activities against Candida albicans, Aspergillus niger, and Aspergillus clavatus, with all synthesized compounds demonstrating moderate to excellent activity. koreascience.kr

Further studies on thiazolidin-4-one derivatives have shown that compounds substituted with a chloro group on the phenyl ring exhibit moderate to maximum growth inhibition against tested fungal strains. nanobioletters.com In another study, newly synthesized 4-thiazolidinones were assessed for their activity against Candida albicans, revealing that derivatives with specific structural features, such as a p-nitrophenylhydrazyl arm at the 5-arylidine positions, exhibit substantial antifungal properties. africaresearchconnects.com

The synthesis and evaluation of 3-(1,2,4-triazol-3-yl)-4-thiazolidinone derivatives have also contributed to this field, with these compounds being tested against C. albicans and C. glabrata. tandfonline.com Additionally, some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid have been synthesized and screened for their antifungal activity against Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.net

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound Type | Fungal Strain(s) | Activity/Measurement | Reference |

|---|---|---|---|

| 2-(4-Chlorophenylimino) thiazolidin-4-one derivatives | Candida albicans, Aspergillus niger, Aspergillus clavatus | Moderate to excellent antifungal activity | koreascience.kr |

| Chloro-substituted thiazolidin-4-one derivatives | Candida albicans | Moderate to maximum growth inhibition | nanobioletters.com |

| 4-Thiazolidinones with p-nitrophenylhydrazyl arm | Candida albicans, Aspergillus niger | Substantial antifungal properties | africaresearchconnects.com |

Several studies have highlighted the potential of this compound derivatives as antitubercular agents. A series of twelve novel thiazolidinones were synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv. researchgate.net The results were promising, with two compounds exhibiting higher activity than the standard drugs pyrazinamide (B1679903) and streptomycin. researchgate.net Six other compounds showed activity comparable to pyrazinamide and greater than streptomycin. researchgate.net

The primary screening of these compounds for antitubercular activity is often conducted against Mycobacterium tuberculosis H37Rv in a specialized medium using a radiometric system. ut.ac.ir The synthesis of various Schiff bases and their subsequent cyclocondensation to form thiazolidinones has been a common approach in developing these potential antitubercular agents. researchgate.net

Antidiabetic Activities

Thiazolidinedione (TZD) derivatives, a class of compounds that can be derived from this compound, are well-known for their application in the management of type 2 diabetes. Their primary mechanism of action involves improving insulin (B600854) sensitivity.

Thiazolidinediones are recognized as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. nih.gov The activation of PPARγ by TZD derivatives leads to the transcription of insulin-sensitive genes, which is a key factor in their antidiabetic effects. nih.gov

The binding of these ligands to PPARγ, which is predominantly found in adipose tissue, modulates its activity. researchgate.net This modulation is a central mechanism through which these compounds enhance insulin sensitivity. researchgate.net While full PPARγ agonism has been associated with certain side effects, the development of partial, weak, or moderate PPARγ agonists is an active area of research to retain the beneficial insulin-sensitizing effects while minimizing adverse outcomes. nih.gov

The activation of PPARγ in adipose tissue by thiazolidinediones promotes the uptake and storage of lipids. mdpi.com This process helps to clear free fatty acids from other tissues like skeletal muscle and the liver, where their accumulation can impair insulin signaling. mdpi.com

The insulin-sensitizing effects of this compound derivatives, particularly the thiazolidinediones, translate into significant hypoglycemic activity. A novel series of 5-benzylidene 2,4-thiazolidinedione (B21345) derivatives were synthesized and tested for their in vivo hypoglycemic efficacy in diabetic rats. nih.gov Several of these compounds demonstrated a substantial reduction in blood glucose levels. nih.gov

For example, two compounds, V2 and V5, were found to decrease blood glucose levels by over 70%, an effect comparable to standard treatments. nih.gov Another compound, V4, showed a 78.30% reduction in blood glucose after seven days of oral treatment in diabetic rats. nih.gov These findings underscore the potential of these derivatives to effectively lower elevated blood glucose levels. nih.gov Thiazolidinediones are generally not associated with causing life-threatening hypoglycemia, which is a significant advantage. derangedphysiology.com

Table 3: Hypoglycemic Effects of Selected 5-benzylidene 2,4-thiazolidinedione Derivatives in Diabetic Rats

| Compound | Blood Glucose Reduction (%) | Treatment Duration | Reference |

|---|---|---|---|

| V2 | >70% | 7 days | nih.gov |

| V5 | >70% | 7 days | nih.gov |

Anticancer and Antiproliferative Activities

Derivatives of this compound have shown notable efficacy in inhibiting the growth of various cancer cell lines and targeting specific molecular pathways crucial for tumor progression.

Inhibition of Cancer Cell Lines (e.g., A549, Caco-2, HepG-2, MDA-MB-231, HT-29)

A number of studies have demonstrated the potent cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, a series of newly synthesized thiazolidine-2,4-diones incorporating a 4-chlorophenyl moiety were evaluated for their in vitro anticancer activity. One particular derivative, compound 14a , exhibited significant antiproliferative effects against Caco-2 (colon cancer) and HepG-2 (liver cancer) cell lines, with IC50 values of 1.5 µM and 31.5 µM, respectively researchgate.netplos.org. These derivatives were also tested against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines researchgate.netplos.org.

Further research on other derivatives has confirmed their broad-spectrum anticancer potential. Thiazole derivatives possessing a 4-chlorophenylthiazole ring have demonstrated significant cytotoxic activity against the MDA-MB-231 breast cancer cell line nih.gov. Specifically, 4-chlorophenylthiazolyl derivatives showed potent activity, with some compounds exhibiting IC50 values comparable to the reference drug sorafenib (B1663141) nih.gov. The antiproliferative activity of certain 4-thiazolidinones has also been observed against the HT-29 human colon carcinoma cell line plos.org.

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 14a | Caco-2 | 1.5 | researchgate.netplos.org |

| 14a | HepG-2 | 31.5 | researchgate.netplos.org |

| 4-chlorophenylthiazolyl derivative | MDA-MB-231 | Comparable to sorafenib | nih.gov |

Targeting Specific Pathways (e.g., VEGFR-2, Apoptosis Pathway)

A primary mechanism underlying the anticancer activity of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis researchgate.netplos.orgnih.govdovepress.comnih.gov. By targeting VEGFR-2, these derivatives can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby inhibiting tumor growth and metastasis researchgate.net.

Several studies have highlighted the potent VEGFR-2 inhibitory activity of this compound derivatives. In one study, a compound incorporating a 4-chlorophenyl moiety demonstrated a VEGFR-2 inhibitory IC50 value of 91.51 nM researchgate.net. Another study found that a compound with a 4-chlorophenylthiazole ring inhibited VEGFR-2 kinase activity with an IC50 value of 51.09 nM, which was comparable to that of sorafenib nih.gov. The presence of the 4-chlorophenyl ring has been noted as being favorable for potent VEGFR-2 inhibitory activity dovepress.com.

In addition to VEGFR-2 inhibition, these derivatives also induce cancer cell death through the apoptosis pathway researchgate.netplos.org.

Apoptosis Induction and Gene Expression Modulation (e.g., Bcl2, Survivin, TGF, BAX, Caspase-8, Caspase-9)

The induction of apoptosis is a critical mechanism for the anticancer effects of this compound derivatives. Research has shown that these compounds can modulate the expression of key genes involved in the apoptotic process.

One study investigated the effect of a this compound-2,4-dione derivative on the Caco-2 cell line and found that it induced apoptosis by significantly reducing the gene expression levels of the anti-apoptotic proteins Bcl-2 and Survivin, as well as the transforming growth factor (TGF) researchgate.netplos.org. The downregulation of these proteins shifts the balance towards pro-apoptotic signals, leading to programmed cell death.

The apoptotic cascade is mediated by a family of cysteine proteases known as caspases. While the broader class of thiazolidine (B150603) compounds has been shown to induce apoptosis through caspase-9 dependent pathways, specific details on the activation of initiator caspases like Caspase-8 and Caspase-9 by this compound derivatives are still an area of active investigation nih.gov. It is understood that initiator caspases, upon activation, trigger a cascade involving effector caspases such as caspase-3, ultimately leading to the execution of apoptosis nih.gov.

Anti-inflammatory Activities

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6)

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play crucial roles in this process. While the broader class of thiazolidinediones has been investigated for their anti-inflammatory effects, which can include the modulation of such cytokines, direct and detailed studies specifically demonstrating the modulation of TNF-α and IL-6 by this compound derivatives are limited in the currently available literature researchgate.netnih.govnih.gov. Further research is needed to fully elucidate the specific effects of this compound class on these key inflammatory mediators.

Antioxidant Potential (e.g., DPPH, ABTS radical scavenging)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various pathological conditions. Several studies have explored the antioxidant capacity of this compound derivatives using standard in vitro assays.

Table 2: Antioxidant Activity of Thiazolidine Derivatives

| Assay | Activity | Reference |

|---|---|---|

| DPPH Radical Scavenging | Demonstrated scavenging activity | researchgate.netjddtonline.info |

| ABTS Radical Scavenging | Demonstrated scavenging activity | researchgate.netnih.gov |

Neuroprotective Activity

Derivatives of this compound have emerged as compounds of interest in the search for novel neuroprotective agents, particularly for neurodegenerative conditions like Alzheimer's disease. Research has highlighted the potential of these molecules to mitigate neuronal damage and improve cognitive function in preclinical models.

One notable derivative, (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C) , has been the subject of in-depth investigation. Studies have explored its effects in both cell-based (in vitro) and animal (in vivo) models of neurodegeneration.

In an in vitro study using SH-SY5Y neuroblastoma cells, a model for neuronal cell death, TZ4C demonstrated significant neuroprotective effects. The compound was found to reduce the expression of phosphorylated tau (p-Tau), a key pathological hallmark of Alzheimer's disease. Furthermore, it decreased the levels of cleaved caspase-3, an enzyme that plays a crucial role in apoptosis or programmed cell death. These findings suggest that TZ4C can protect neuronal cells from damage and death. nih.gov

The neuroprotective properties of TZ4C were further substantiated in an in vivo model of memory impairment induced by scopolamine (B1681570) in rats. Scopolamine is a drug that blocks cholinergic signaling, leading to cognitive deficits similar to those seen in Alzheimer's disease. Treatment with TZ4C was shown to enhance memory function in these animals. This improvement in memory was accompanied by a decrease in the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, TZ4C may increase the levels of acetylcholine in the brain, thereby improving cholinergic neurotransmission and cognitive function. nih.gov

The table below summarizes the key research findings on the neuroprotective activity of (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C). nih.gov

| Parameter | Model | Effect of TZ4C |

| Phosphorylated Tau (p-Tau) Expression | SH-SY5Y Cells | Reduced |

| Cleaved Caspase-3 Expression | SH-SY5Y Cells | Reduced |

| Memory Function | Scopolamine-induced rats | Enhanced |

| Acetylcholinesterase (AChE) Activity | Rat Hippocampus | Decreased |

Other Pharmacological Activities

In addition to their neuroprotective potential, derivatives of this compound have been investigated for a range of other pharmacological activities, demonstrating the versatility of this chemical scaffold.

Several studies have highlighted the anticonvulsant properties of 2-(4-chlorophenyl)thiazolidin-4-one derivatives. In one study, a series of novel thiazolidin-4-one substituted thiazoles were synthesized and screened for their antiepileptic potency. Among the tested compounds, 2-(4-Chlorophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one was evaluated. The anticonvulsant activity was assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice, which represent generalized tonic-clonic and myoclonic seizures, respectively. biointerfaceresearch.com

The following table presents the anticonvulsant activity of this derivative.

| Compound | Test | Activity |

| 2-(4-Chlorophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one | MES | Active |

| scPTZ | Active |

These findings suggest that the 2-(4-chlorophenyl)thiazolidin-4-one scaffold is a promising starting point for the development of new anticonvulsant drugs. biointerfaceresearch.com

The 2,3-diaryl-thiazolidin-4-one scaffold, which includes derivatives of this compound, has been identified as a selective non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a critical component of antiretroviral therapy for HIV-1. nih.gov

Research into novel thiazolidin-4-ones as potential NNRTIs has led to the synthesis and evaluation of compounds such as 3-(Benzothiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-ones . The inhibitory activity of these compounds against the HIV-1 reverse transcriptase (RT) enzyme was evaluated. Several of these derivatives exhibited significant inhibitory action, with some showing better activity than the established NNRTI, nevirapine. nih.gov

The table below summarizes the anti-HIV-1 RT inhibitory activity of a representative compound from this series.

| Compound | IC50 (µM) | Activity Compared to Nevirapine (IC50 = 0.3 µM) |

| 3-(6-Fluoro-benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one | < 4 | Potentially more active |

The study concluded that the nature and position of substituents on both the benzothiazole (B30560) and the benzene (B151609) rings play a crucial role in the anti-HIV activity of these compounds. nih.gov

Thiazolidin-4-one derivatives have also been explored for their analgesic properties. A study investigating the analgesic activity of capric acid derivatives synthesized a series of thiazolidin-4-ones, including Decanoic acid [4-oxo-2-(4-chlorophenyl)-thiazolidin-3yl]amide . The analgesic potential of this compound was evaluated using the acetic acid-induced writhing test in mice, a common model for assessing peripheral analgesic activity. nih.govepa.gov

The results indicated that this derivative exhibited significant analgesic activity, as summarized in the table below.

| Compound | Test | Percentage Inhibition of Writhing |

| Decanoic acid [4-oxo-2-(4-chlorophenyl)-thiazolidin-3yl]amide | Acetic acid-induced writhing | 61.40% |

The study suggests that the thiazolidin-4-one moiety, particularly when substituted with a 4-chlorophenyl group at the 2-position, contributes significantly to the analgesic effect. epa.gov

Xanthine (B1682287) oxidase (XO) is an enzyme that plays a key role in purine (B94841) metabolism and its overproduction is linked to conditions like gout. Consequently, inhibitors of XO are valuable therapeutic agents. Research into novel XO inhibitors has included the investigation of thiazolidinedione derivatives. nih.gov

A study on the synthesis and XO inhibitory activities of N-substituted 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione derivatives identified several potent inhibitors. While not direct derivatives of this compound, this research provides valuable insights into the potential of the broader thiazolidine scaffold for XO inhibition. One of the most active compounds in the series demonstrated significant inhibition of human milk XO. nih.gov

The table below shows the xanthine oxidase inhibitory activity of a representative compound from the study.

| Compound | Enzyme Source | Percentage Inhibition |

| N-substituted 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione derivative (2i) | Human Milk XO | 72% |

These findings suggest that the thiazolidinedione nucleus is a promising framework for the design of new and effective xanthine oxidase inhibitors. nih.gov

Structure Activity Relationships Sar and Computational Studies

Elucidation of Key Structural Features for Biological Activity

The exploration of the structure-activity relationship (SAR) of 2-(4-Chlorophenyl)thiazolidine derivatives has revealed that specific molecular features are crucial for their interaction with biological targets. These features include the nature and position of substituents on the phenyl ring and the thiazolidine (B150603) moiety, which collectively influence the compound's affinity and activity.

The substituents on the phenyl ring and the thiazolidine nucleus play a pivotal role in modulating the receptor affinity and intrinsic activity of these compounds. For instance, in a series of 2-aryl-3-pyridyl-thiazolidin-4-ones, topological descriptors were used to model their HIV inhibitory activity, indicating the importance of the spatial arrangement of substituents. While specific data for this compound is limited, broader studies on related thiazolidinone structures provide valuable insights. For example, in a series of 4-thiazolidinone (B1220212) derivatives, the presence of an electron-withdrawing group at the para position of the benzylidene ring was found to improve antitubercular activity. Conversely, for antibacterial activity in another series, compounds with electron-withdrawing groups like 4-chloro did not show improved activity, whereas a 4-methoxy group enhanced it. This highlights that the effect of a substituent is highly dependent on the specific biological target.

The nature of the substituent also dictates the type of interaction with the receptor. For example, the introduction of groups capable of forming hydrogen bonds can significantly enhance binding affinity. Molecular docking studies on various thiazolidinone derivatives have shown that the thiazolidinone ring itself can act as a hydrogen bond acceptor.

The presence of a halogen atom, such as the chlorine in this compound, profoundly influences the molecule's physicochemical properties, particularly its lipophilicity. Increased lipophilicity can enhance the ability of a compound to cross biological membranes and reach its target. However, this must be balanced, as excessively high lipophilicity can lead to poor solubility and non-specific binding.

Beyond its effect on lipophilicity, the chlorine atom can participate in specific interactions known as halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. This interaction is directional and has been increasingly recognized as a significant contributor to ligand-receptor binding affinity. In the context of this compound, the chlorine atom can potentially form halogen bonds with electron-rich pockets in a biological target, thereby enhancing binding affinity and specificity. Studies on other halogenated compounds have demonstrated that halogen bonding can be a crucial factor in their biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization.

Modern QSAR studies increasingly employ machine learning techniques to develop more accurate and predictive models. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are two such methods that have been successfully applied to thiazolidinone derivatives.

Multiple Linear Regression (MLR) is a statistical technique that uses several explanatory variables to predict the outcome of a response variable. In QSAR, MLR is used to build a linear equation that correlates molecular descriptors with biological activity. MLR models are relatively simple to interpret, and the coefficients of the descriptors in the equation can provide insights into the factors that positively or negatively influence the activity.

Artificial Neural Networks (ANN) are computational models inspired by the structure and function of biological neural networks. ANNs are capable of modeling complex, non-linear relationships between molecular descriptors and biological activity. This makes them particularly useful when the relationship between structure and activity is not linear. Several QSAR studies on thiazolidinone derivatives have demonstrated that ANN models can offer superior predictive power compared to traditional MLR models. For example, in a study on the antitrypanosomal activity of 4-thiazolidinones, machine learning algorithms, including Random Forest (which is conceptually related to ANNs in its ensemble approach), showed good predictive ability.

The table below summarizes the statistical parameters often used to evaluate the performance of QSAR models, derived from studies on related thiazolidinone derivatives.

| QSAR Model Parameter | Description | Typical Value Range |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | 0 to 1 (higher is better) |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal cross-validation (e.g., leave-one-out). | 0 to 1 (higher is better) |

| r² (Correlation Coefficient) | Measures the strength and direction of a linear relationship between two variables. | -1 to 1 |

| F-statistic | A statistical test to assess the overall significance of the regression model. | Higher values indicate a more significant model. |

| Standard Error of Estimate (SEE) | Measures the dispersion of the data points around the regression line. | Lower values indicate a better fit. |

Identification of Molecular Descriptors

The biological activity of this compound and its derivatives is often quantitatively linked to their structural properties through Quantitative Structure-Activity Relationship (QSAR) studies. These studies rely on the calculation of various molecular descriptors that characterize the physicochemical properties of the molecules. For the broader class of thiazolidinone derivatives, a variety of descriptors have been identified as being significant in governing their biological activities. researchgate.net

These descriptors can be categorized as follows:

Topological Descriptors: These describe the connectivity and branching of the molecule. Examples include the third-order connectivity index (χ3), which has shown a high correlation with the antihyperglycemic activity of 2,4-thiazolidinedione (B21345) derivatives.

Thermodynamic Descriptors: Parameters like the octanol:water partition coefficient (LogP) are crucial as they play a significant role in drug absorption and distribution. nih.gov

Electronic and Quantum-Chemical Descriptors: These include descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net Other electronic parameters found to influence activity in some QSAR models include total energy (Te) and cosmic energy (Cos E). researchgate.net

Steric and Field-Based Descriptors: In 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), steric, electrostatic, hydrophobic, and hydrogen-bond donor fields are crucial for building predictive models. mdpi.com For a series of 2-imino-thiazolidin-4-one derivatives, these descriptors were key in developing models that explained their S1P1 receptor agonistic activity. mdpi.com

The following table summarizes some of the molecular descriptors employed in the QSAR analysis of thiazolidine derivatives.

| Descriptor Category | Specific Descriptor | Relevance in QSAR Models |

| Topological | Third-order connectivity index (χ3) | High correlation with antihyperglycemic activity. |

| Thermodynamic | LogP (Octanol:water partition coefficient) | Important for drug absorption and as a descriptor for antihyperglycemic activity. nih.gov |

| Electronic | HOMO Energy | Relates to the molecule's electron-donating ability. |

| Electronic | LUMO Energy | Relates to the molecule's electron-accepting ability. |

| Electronic | HOMO-LUMO Gap | Indicates chemical stability and reactivity. researchgate.net |

| 3D-QSAR Fields | Steric, Electrostatic, Hydrophobic | Used in CoMFA/CoMSIA to model receptor interactions. mdpi.com |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. This method has been extensively applied to derivatives of this compound to explore their potential as inhibitors of various protein targets.

Investigation of Ligand-Receptor Binding Modes

Docking studies on thiazolidine derivatives containing a chlorophenyl group have revealed specific binding modes within the active sites of several key protein targets. For instance, in studies targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis, thiazolidine-2,4-dione derivatives have shown binding patterns similar to known inhibitors like Sorafenib (B1663141). nih.govnih.gov

One study found that a derivative, N-(4-Chlorophenyl)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)acetamide, oriented its 2-oxoindolin moiety toward the hinge region of VEGFR-2. nih.gov The thiazolidine-2,4-dione core was accommodated in the linker region, participating in multiple hydrophobic interactions. nih.gov Similarly, docking studies of thiazolidine-2,4-diones into the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) have shown that these compounds occupy the ligand-binding pocket with specific orientations that facilitate key interactions. nih.gov The thiazolidinedione head group is often crucial for activity, forming essential hydrogen bonds. nih.gov

Binding Free Energy Calculations

To quantify the binding affinity of ligands to their receptors, binding free energy calculations are often performed on the docked poses. These calculations provide a more accurate estimation of the stability of the ligand-receptor complex than docking scores alone. Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used.

For a series of novel thiazolidine-2,4-dione derivatives designed as PPAR-γ agonists, the calculated binding free energies were found to be greater than that of the standard drug pioglitazone (B448), indicating more stable ligand-protein complexes. nih.gov The total binding free energy (ΔGbind) is a sum of several components, including van der Waals energy, electrostatic energy (Coulomb), hydrogen bonding energy, and lipophilic energy. nih.gov In another study targeting the main protease (Mpro) of SARS-CoV-2, MD simulations were used to ascertain the binding free energy of promising thiazolidine-2,4-dione inhibitors, reinforcing the docking results. rsc.org

The table below shows representative binding free energy data for thiazolidine derivatives against a target protein from a research study.

| Compound | Target Protein | Binding Free Energy (kcal/mol) | Key Contributing Energies |

| Derivative 3h | PPAR-γ | > Pioglitazone | ΔGbind H-bond, ΔGbind vdW, ΔGbind Lipo nih.gov |

| Derivative 3i | PPAR-γ | > Pioglitazone | ΔGbind H-bond, ΔGbind vdW, ΔGbind Lipo nih.gov |

| Derivative 3j | PPAR-γ | > Pioglitazone | ΔGbind H-bond, ΔGbind vdW, ΔGbind Lipo nih.gov |

Identification of Key Amino Acid Interactions

A critical outcome of molecular docking studies is the identification of specific amino acid residues within the receptor's active site that are key for ligand binding. For thiazolidine derivatives, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking.

In the active site of VEGFR-2, derivatives containing the this compound scaffold have been shown to interact with key residues. For example, one derivative formed a crucial hydrogen bond with the side chain of Cys919 in the hinge region, while another formed an H-bond with Glu917. nih.gov Hydrophobic interactions with residues such as Leu840, Leu1035, Ala866, and Phe918 are also vital for stabilizing the complex. nih.gov

For PPAR-γ, the thiazolidinedione head group is known to form hydrogen bonds with amino acids like Ser289, His323, His449, and Tyr473. nih.gov In the case of sigma-1 receptor (S1R) ligands, a critical salt bridge with Glu172 and π-stacking interactions with Tyr103 were predicted for novel thiazolidine-2,4-dione derivatives. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For ligand-receptor complexes identified through docking, MD simulations provide valuable insights into their stability, conformational changes, and the thermodynamics of binding. rsc.org These simulations can validate docking poses and provide a more dynamic picture of the interactions.

Analysis of Kinetic and Structural Characteristics of Complexes

Analysis of MD simulation trajectories allows for the characterization of the kinetic and structural properties of the ligand-receptor complex. A key metric used to assess the stability of the complex is the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. Stable complexes typically exhibit low and converging RMSD values. For example, in a 100 ns simulation of thiazolidinedione derivatives with PPAR-γ, the RMSD values for the Cα atoms were less than 4 Å, which is considered acceptable for indicating a stable complex. nih.gov

Furthermore, MD simulations allow for a detailed analysis of the intermolecular contacts that persist over time. This includes tracking hydrogen bonds, hydrophobic interactions, ionic interactions, and water bridges between the ligand and the protein. nih.gov In one study, a thiazolidinedione derivative was found to disrupt the ordered structure of tau protein aggregates by reducing β-sheet content, with hydrophobic interactions being the primary driving force for binding. nih.gov This analysis can identify key residues that are consistently involved in stabilizing the ligand within the binding pocket, confirming and refining the observations from static docking models. nih.govnih.gov

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool to elucidate the structural and electronic properties of this compound and its derivatives. These computational methods offer a detailed perspective on the molecule's characteristics, which are crucial for understanding its biological interactions.

Insights into 3D Geometry and Electronic Characteristics

DFT has been employed to optimize the molecular geometry of thiazolidine derivatives, providing precise data on bond lengths and angles. For structures analogous to this compound, such as other 2-aryl-substituted thiazolidin-4-ones, DFT calculations have been shown to be in excellent agreement with experimental data from X-ray crystallography. mjcce.org.mk For example, in related heterocyclic systems, calculated bond lengths for S-C bonds are typically in the range of 1.780 Å to 1.832 Å, and C-C bond lengths are around 1.51 Å, which aligns well with observed values. nih.gov

The electronic properties are often explored through Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. distantreader.orgschrodinger.com For a related compound, 2-(chlorophenyl-imino)thiazolidin-4-one, the HOMO-LUMO energy gap has been calculated to be 5.12 eV. researchgate.net A smaller gap generally implies higher reactivity and the potential for intramolecular charge transfer, which can be relevant for the molecule's bioactivity. distantreader.org In many thiazolidine derivatives, the HOMO is typically localized over the thiazolidine ring and parts of the phenylimino moiety, while the LUMO is distributed across the entire molecule's π*-orbital system. distantreader.orgresearchgate.net

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.47 |

| ELUMO | -1.35 |

| ΔE (HOMO-LUMO Gap) | 5.12 |

Data derived from studies on 2-(chlorophenyl-imino)thiazolidin-4-one. researchgate.net

Tautomeric Equilibrium Analysis

Tautomerism is a significant consideration in heterocyclic compounds like thiazolidines, particularly in derivatives containing exocyclic double bonds or adjacent labile protons. The most studied form of tautomerism in related structures is thione-thiol tautomerism, which occurs in compounds containing a thiocarbonyl group (C=S), such as 2-thioxo-thiazolidines. nih.govias.ac.in Computational studies, including ab initio and DFT methods, have been instrumental in investigating the relative stabilities of different tautomeric forms in both gas phase and solution. nih.govresearchgate.net

For many heterocyclic thiones, the thione form is generally found to be the more stable tautomer compared to the thiol form. nih.govjocpr.com The position of the equilibrium can be influenced by the solvent, with more polar solvents often favoring the more polar thione tautomer. researchgate.net While the parent this compound has a saturated thiazolidine ring and does not exhibit thione-thiol tautomerism, this analysis is critical for its derivatives, such as those functionalized with a thione group at the 2-position, which are common in medicinal chemistry. In these cases, the equilibrium almost invariably favors the thione structure, which is important for its hydrogen bonding capacity and receptor interactions. ias.ac.in

Computational Toxicity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a cornerstone of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological profiles of compounds. Numerous studies on thiazolidine derivatives have utilized these predictive models to evaluate their potential as drug candidates. nih.govresearchgate.netrsc.org

Computational models can predict a range of toxicological endpoints, including cardiotoxicity (hERG inhibition), hepatotoxicity, and mutagenicity (AMES toxicity). nih.govmdpi.com For various thiazolidine-2,4-dione derivatives, predictions have indicated that while many compounds are non-toxic, some may present liabilities. vensel.org For instance, some derivatives were predicted to be AMES toxic, while others showed potential for liver injury. nih.govmdpi.com Conversely, many analogues are predicted to be non-inhibitors of hERG I and II channels, suggesting a lower risk of cardiotoxicity. nih.govvensel.org These predictive studies are vital for prioritizing which compounds should advance to more rigorous in vitro and in vivo testing. rsc.org

Assessment of Drug-likeness and Pharmacokinetic Properties

The "drug-likeness" of a compound is often evaluated using established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on physicochemical properties. researchgate.netdrugbank.comnih.gov This rule assesses molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. drugbank.com

Computational studies on a wide array of thiazolidine derivatives consistently show that these compounds generally exhibit favorable drug-like properties. nih.govnih.gov They typically fall within the acceptable ranges for Lipinski's parameters, indicating a high probability of good oral bioavailability. researchgate.netmdpi.com Key pharmacokinetic parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and blood-brain barrier (BBB) penetration are also predicted. Thiazolidine derivatives often show good to excellent intestinal absorption and Caco-2 permeability, although their ability to cross the BBB can vary depending on the specific substituents. nih.govnih.gov

| Property | Predicted Value/Outcome |

|---|---|

| Molecular Weight (g/mol) | < 500 |

| logP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Lipinski's Rule of Five | No violations / Favorable |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Positive / High |

| Blood-Brain Barrier (BBB) Penetration | Variable (Low to High) |

| AMES Toxicity | Generally non-mutagenic |

| hERG Inhibition | Generally non-inhibitory |

Values are generalized from multiple in silico studies on various thiazolidine derivatives. nih.govmdpi.comnih.gov

Toxicological Considerations and Safety Profiles of Thiazolidine Compounds

Other Reported Side Effects (e.g., edema, weight gain)

Beyond hepatotoxicity, the most frequently reported side effects associated with thiazolidinediones are weight gain and edema (fluid retention) droracle.aimayoclinic.org. These effects are considered characteristic of the drug class and are related to their mechanism of action droracle.aiahajournals.org.

Fluid retention can lead to peripheral edema and may exacerbate or lead to heart failure droracle.ainih.gov. The incidence of edema appears to be dose-related and is more common when thiazolidinediones are used in combination with other antidiabetic agents, particularly insulin (B600854) droracle.aiahajournals.orgnih.gov. For instance, the risk of edema when 8 mg of rosiglitazone (B1679542) is taken with insulin is 16.2%, compared to 4.7% for insulin alone nih.gov. The mechanism is believed to involve renal sodium retention nih.gov.

Weight gain is also a common side effect, resulting from both fluid retention and an increase in fat tissue droracle.aipatsnap.com. In a 52-week study, a mean weight gain of 1.9 kg was observed with a 4 mg daily dose of rosiglitazone, and a 2.9 kg gain was seen at an 8 mg daily dose ahajournals.org. This increase in body weight is a well-documented outcome of therapy with this class of compounds mayoclinic.orgahajournals.org.

Table 2: Incidence of Edema with Thiazolidinedione Therapy

| Therapy | Incidence of Edema | Comparator | Incidence of Edema (Comparator) |

| Rosiglitazone (Monotherapy) | 4.8% | Placebo | 1.3% |

| Pioglitazone (B448)/Metformin Combination | 6.0% | Metformin alone | 2.5% |

| Rosiglitazone/Insulin Combination | 16.2% | Insulin alone | 4.7% |

| Data compiled from various clinical studies. ahajournals.orgnih.gov |

Assessment of Cytotoxicity against Normal Cell Lines

A critical component of the toxicological assessment of new therapeutic compounds, including thiazolidine (B150603) derivatives, is determining their cytotoxicity against normal, non-cancerous cell lines. This helps to establish a safety profile and a therapeutic window, ensuring that the compound is toxic to target (e.g., cancerous) cells while remaining safe for healthy cells ekb.eg.

Studies on newly synthesized thiazolidine-2,4-dione derivatives often include screening via MTT assay against normal human cells to assess their safety researchgate.net. For example, an in vitro viability study of certain thiazolidine-2,4-dione hybrids against the Vero non-cancerous cell line reflected a high safety profile for all tested compounds tandfonline.com. The goal is to identify compounds that demonstrate selective toxicity. Some research has focused on developing thiazolidine derivatives as anticancer agents, where compounds that are toxic to cancerous cells but safe for normal ones are selected for further testing ekb.eg. The evaluation of cytotoxic effects on normal cell lines is a standard procedure to rule out general cellular toxicity and support the potential for safe therapeutic application.

In vivo Safety Studies (e.g., animal models)

In vivo safety studies using animal models are essential for evaluating the systemic effects and potential toxicities of thiazolidine compounds before human trials. These studies provide crucial information on how the compounds affect a whole, living organism.

For instance, the safety and efficacy of novel thiazolidine-2,4-dione derivatives have been investigated in alloxan-induced diabetic rat models nih.govresearchgate.net. In these studies, researchers monitor various parameters over a treatment period, such as changes in body weight, blood glucose levels, and lipid profiles nih.govresearchgate.net. One study evaluated several new thiazolidinedione derivatives in diabetic rats and monitored weight gain as a key safety parameter nih.gov. While the established drug pioglitazone caused significant weight gain in the animal model, some of the new derivatives produced approximately 50% less weight gain, suggesting a potentially improved safety profile in this regard nih.gov. These animal models allow for the observation of both therapeutic effects and potential adverse outcomes in a controlled setting.

Table 3: Weight Gain in a Diabetic Rat Model After Treatment with Thiazolidinedione Derivatives

| Treatment Group | Average Weight Gain (grams) |

| Pioglitazone | 67.86 g |

| Derivative C40 | 36.80 g |

| Derivative C81 | 37.85 g |

| Derivative C4 | 100.82 g |

| Data from an in vivo study in diabetic rats. nih.gov |

Future Perspectives and Research Directions for 2 4 Chlorophenyl Thiazolidine

Development of Novel Therapeutic Agents with Improved Efficacy and Reduced Side Effects

The development of new therapeutic agents based on the 2-(4-Chlorophenyl)thiazolidine scaffold is a promising area of research, with a focus on enhancing efficacy and minimizing adverse effects. Thiazolidinone derivatives, a class to which this compound belongs, are known for their broad spectrum of biological activities, including antidiabetic, antimicrobial, anticonvulsant, and anti-inflammatory properties semanticscholar.orgnih.gov. However, some drugs from the broader thiazolidinedione class, such as rosiglitazone (B1679542), have been associated with side effects like congestive heart failure and myocardial infarction nih.gov.

Future research will likely focus on synthesizing novel derivatives of this compound that retain the therapeutic benefits while exhibiting a better safety profile. By strategically modifying the core structure, researchers aim to create compounds with higher potency and selectivity for their biological targets, thereby reducing the potential for off-target effects. This includes the creation of hybrid molecules that combine the this compound scaffold with other pharmacophores to potentially achieve synergistic effects and improved therapeutic outcomes.

Exploration of New Biological Targets and Mechanisms of Action